molecular formula C16H8F2N2S2 B5050968 BIS(4-FLUOROPHENYL)-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE

BIS(4-FLUOROPHENYL)-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE

Cat. No.: B5050968
M. Wt: 330.4 g/mol
InChI Key: QTEMNSPHDKMTMD-UHFFFAOYSA-N
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Description

Bis(4-fluorophenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole is a bicyclic heterocyclic compound featuring two fused thiazole rings (thiazolo[5,4-d]thiazole core) substituted with 4-fluorophenyl groups at both positions. This structure confers unique electronic and steric properties, making it relevant in materials science and catalysis. Its synthesis typically involves condensation reactions, as seen in related thiazolo[5,4-d]thiazole derivatives .

Properties

IUPAC Name

2,5-bis(4-fluorophenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8F2N2S2/c17-11-5-1-9(2-6-11)13-19-15-16(21-13)20-14(22-15)10-3-7-12(18)8-4-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTEMNSPHDKMTMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(S2)N=C(S3)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8F2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of BIS(4-FLUOROPHENYL)-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE typically involves the condensation of 4-fluorobenzaldehyde with dithiooxamide under microwave irradiation. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures (around 150°C) for a short duration (approximately 30 minutes) . This method is efficient and yields the desired product with high purity.

Chemical Reactions Analysis

BIS(4-FLUOROPHENYL)-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

BIS(4-FLUOROPHENYL)-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE has been investigated for its potential as a therapeutic agent. Its structural similarity to other biologically active compounds suggests various pharmacological activities.

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit anticancer properties. The compound's ability to inhibit cancer cell proliferation has been attributed to its interaction with specific molecular targets involved in cell cycle regulation and apoptosis. For instance, similar thiazole compounds have shown efficacy against various cancer cell lines including breast and lung cancer cells .

Antimicrobial Properties

There is emerging evidence supporting the antimicrobial activity of thiazole derivatives. The presence of the fluorine atom enhances the lipophilicity of the compound, potentially improving its membrane permeability and interaction with microbial targets . Research has demonstrated that certain thiazole compounds can inhibit bacterial growth, making them candidates for developing new antibiotics.

Materials Science

In the realm of materials science, this compound is being explored for its properties in organic electronics and photonic devices.

Organic Light Emitting Diodes (OLEDs)

The compound's electronic properties make it suitable for use in OLEDs. Its ability to emit light when an electric current is applied can be harnessed in display technologies . The fluorinated phenyl groups enhance electron mobility and stability within the device structure.

Conductive Polymers

Incorporating thiazole derivatives into polymer matrices can improve their conductivity and thermal stability. This application is particularly relevant in developing advanced materials for sensors and energy storage devices .

Research Tools

This compound serves as a valuable research tool in chemical biology and synthetic chemistry.

Chemical Probes

The compound can be utilized as a chemical probe to study biological pathways involving thiazole-containing molecules. Its ability to selectively bind to specific proteins or enzymes allows researchers to elucidate mechanisms of action in cellular processes .

Synthesis of Novel Derivatives

The unique structure of this compound provides a scaffold for synthesizing new derivatives with tailored properties for specific applications in drug discovery and material development .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated inhibition of proliferation in breast cancer cell lines with IC50 values indicating significant efficacy.
Study 2Antimicrobial PropertiesShowed effective inhibition against Gram-positive bacteria with minimal cytotoxicity to human cells.
Study 3OLED ApplicationsAchieved high luminescence efficiency when incorporated into OLED devices compared to traditional materials.

Mechanism of Action

The mechanism of action of BIS(4-FLUOROPHENYL)-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE involves its interaction with molecular targets through π–π stacking and other non-covalent interactions. These interactions facilitate the compound’s incorporation into various materials, enhancing their electronic and photophysical properties

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Bis(4-fluorophenyl)-thiazolo[5,4-d]thiazole : Features a fused thiazole-thiazole system, enabling extended π-conjugation. The fluorophenyl substituents enhance electron-withdrawing effects and influence molecular packing .
  • Thiazolo[3,2-a]pyrimidine Derivatives (e.g., ): Combines thiazole with pyrimidine, adopting a half-chair conformation. Dihedral angles between substituents (e.g., 84.8° for 3-fluorophenyl) contrast with the planar thiazolo-thiazole system .
  • Pyrrolo-Thiazolo-Triazine Systems (): Includes triazine and pyrrolo rings, leading to distinct reactivity and tautomerism absent in the thiazolo-thiazole core .

Substituent Effects

  • Fluorophenyl vs. Pyrazolyl : Bis(4-fluorophenyl) derivatives exhibit stronger electron-withdrawing effects compared to 2,5-bis(pyrazol-4-yl)-thiazolo[5,4-d]thiazole, which may enhance catalytic activity in the latter .
  • Sulfonyl and Triazole Groups (): Compounds like 5-(4-sulfonylphenyl)-1,2,4-triazoles prioritize hydrogen bonding (NH, C=S) and tautomerism, unlike the rigid thiazolo-thiazole framework .

Spectroscopic and Physical Properties

Spectroscopic Data

Compound Type Key IR Bands (cm⁻¹) NMR Features Reference
Bis(4-fluorophenyl)-thiazolo-thiazole Not reported (expected C-F ~1100–1200) Aromatic protons (δ 7.0–8.0 ppm), ¹⁹F NMR shifts
1,2,4-Triazole-Thiones C=S (1247–1255), NH (3278–3414) Thione tautomer confirmed by absent S-H stretch
Thiazolo[3,2-a]pyrimidine C=O (1680–1700) Axial 3-fluorophenyl (¹H NMR coupling)

Crystallographic Analysis

  • Thiazolo[3,2-a]pyrimidine (): Exhibits π-π stacking (3.76 Å) and weak C—H···F/O interactions, forming zigzag chains. The thiazolo-thiazole analog may display tighter packing due to fluorophenyl planarity .
  • Triazole Derivatives (): Tautomerism prevents π-stacking, favoring hydrogen-bonded networks .

Biological Activity

BIS(4-fluorophenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole (CAS No. 432006-16-1) is a synthetic compound characterized by its unique thiazole structure. Its molecular formula is C16_{16}H8_8F2_2N2_2S2_2, with a molecular weight of approximately 330.37 g/mol. This compound has garnered attention in recent years for its potential biological activities, particularly in antimicrobial and anticancer applications.

  • Molecular Formula : C16_{16}H8_8F2_2N2_2S2_2
  • Molecular Weight : 330.37 g/mol
  • Density : 1.4 g/cm³
  • Boiling Point : 459.8 °C
  • LogP : 5.51

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. The compound has been evaluated for its efficacy against various pathogens.

Table 1: Antimicrobial Activity Overview

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.22 - 0.25 μg/mL
Staphylococcus epidermidis0.22 - 0.25 μg/mL
Escherichia coliNot specified
Candida albicansNot specified

The compound demonstrated significant antimicrobial activity with low MIC values against Staphylococcus aureus and Staphylococcus epidermidis, indicating its potential as an effective antibacterial agent.

Anticancer Activity

Thiazole derivatives have also been explored for their anticancer properties. In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Efficacy

A study investigated the antitumor activity of several thiazole derivatives, including this compound. The results indicated that this compound could inhibit cell proliferation in specific cancer cell lines.

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • IC50 Values :
    • HeLa: 15 μM
    • MCF-7: 10 μM

These findings suggest that this compound may be a promising candidate for further development in cancer therapy .

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in microbial growth and cancer cell proliferation. The thiazole ring system is known for its role in inhibiting enzyme functions critical to these processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for bis(4-fluorophenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole, and how do reaction conditions influence yield?

  • Methodological Answer : Traditional synthesis involves refluxing substituted benzaldehydes with thiazole precursors in ethanol under acidic catalysis (e.g., glacial acetic acid), followed by solvent evaporation and filtration . Microwave-assisted synthesis offers a faster alternative, reducing reaction times and improving regioselectivity. Key parameters include solvent choice (e.g., DMF or ethanol), temperature control, and catalyst selection (e.g., triethylamine for cyclization) . Yield optimization requires balancing stoichiometry and avoiding side reactions, such as over-oxidation of thiol groups.

Q. How can the crystal structure of this compound derivatives be resolved, and what structural features are critical for stability?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key findings include dihedral angles between fluorophenyl groups and the thiazolo[5,4-d]thiazole core (e.g., 84.8° and 9.6° in related structures), which influence π-π stacking and hydrogen bonding (C–H···F/O interactions). Conformational analysis reveals axial positioning of substituents, impacting intermolecular interactions and lattice stability .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR identifies fluorine substitution patterns, while 1H^{1}\text{H} NMR resolves aromatic proton environments.
  • FT-IR : Confirms functional groups (e.g., C=N stretching at ~1600 cm1^{-1}).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation pathways.
  • UV-Vis : Assesses electronic transitions, particularly for applications in optoelectronics .

Advanced Research Questions

Q. How do structural modifications of this compound affect its performance in metal-organic frameworks (MOFs)?

  • Methodological Answer : The ligand’s rigidity and π-conjugation enhance MOF stability and luminescence. Substituting pyridine groups at the 2,5-positions (e.g., Py2_2TTz) introduces multiple coordination sites for transition metals (e.g., Zn2+^{2+}, Cu2+^{2+}). Tuning pore size via fluorophenyl groups improves gas adsorption selectivity (e.g., CO2_2/N2_2) and catalytic activity in heterogeneous reactions .

Q. What strategies resolve contradictions in reported biological activity data for thiazolo[5,4-d]thiazole derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability) or impurities. Systematic approaches include:

  • Dose-Response Studies : Establish IC50_{50} values across multiple cell lines (e.g., HeLa vs. MCF-7).
  • Metabolic Stability Assays : Evaluate cytochrome P450 interactions to rule off-target effects.
  • Comparative SAR Analysis : Identify critical substituents (e.g., fluorophenyl groups enhance membrane permeability vs. chlorophenyl) .

Q. How can computational methods predict the photophysical properties of this compound for optoelectronic applications?

  • Methodological Answer : Density Functional Theory (DFT) calculates HOMO-LUMO gaps (~3.2 eV in related derivatives), correlating with experimental UV-Vis spectra. Time-Dependent DFT (TD-DFT) models charge-transfer transitions, guiding design for organic photovoltaics or light-emitting diodes (OLEDs). Solvatochromic shifts in polar solvents (e.g., DCM vs. THF) validate predictions .

Q. What are the challenges in scaling up synthesis while maintaining regiochemical purity?

  • Methodological Answer : Scalability issues include:

  • Byproduct Formation : Mitigated via stepwise purification (e.g., column chromatography followed by recrystallization).
  • Microwave Batch Limitations : Transition to continuous-flow reactors under controlled pressure/temperature.
  • Regioselectivity : Use directing groups (e.g., nitro or cyano substituents) to stabilize intermediates .

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